2-Fluoro-6-(2-methylpropanamido)benzoic acid
Overview
Description
2-Fluoro-6-(2-methylpropanamido)benzoic acid: is a fluorinated benzoic acid derivative with an amide group at the 6-position and a fluoro group at the 2-position. This compound is of interest in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid typically involves the following steps:
Amidation: : The next step involves the introduction of the amide group at the 6-position. This can be done by reacting the fluorinated benzoic acid with 2-methylpropanoic acid in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
2-Fluoro-6-(2-methylpropanamido)benzoic acid: can undergo various types of chemical reactions:
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives like esters or anhydrides.
Reduction: : The fluorine atom can be reduced to a hydrogen atom, although this is less common due to the stability of the C-F bond.
Substitution: : The amide group can undergo nucleophilic substitution reactions, leading to the formation of different amides or other derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO₄ (Potassium permanganate) or CrO₃ (Chromium trioxide) in acidic conditions.
Reduction: : Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂ with a catalyst.
Substitution: : Reagents like NaOH (Sodium hydroxide) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: : Benzoic acid esters or anhydrides.
Reduction: : Fluoro-substituted benzoic acids.
Substitution: : Various amides or other derivatives.
Scientific Research Applications
2-Fluoro-6-(2-methylpropanamido)benzoic acid: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Employed in the study of enzyme inhibitors and as a tool in molecular biology research.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Fluoro-6-(2-methylpropanamido)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Fluoro-6-(2-methylpropanamido)benzoic acid: can be compared to other fluorinated benzoic acids and amides, such as:
2-Fluoro-6-methylbenzoic acid
6-(2-methylpropanamido)benzoic acid
2-Fluoro-6-(propionamido)benzoic acid
These compounds share similar structural features but differ in the position and type of substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-fluoro-6-(2-methylpropanoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-6(2)10(14)13-8-5-3-4-7(12)9(8)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCRVNLCHGGQKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C(=CC=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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